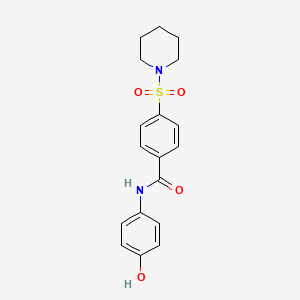![molecular formula C19H24O3 B5212974 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene, also known as DTTB, is a chemical compound commonly used in scientific research. It is a potent antioxidant and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene exerts its antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them. It has also been shown to activate various antioxidant enzymes, such as superoxide dismutase and catalase. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been shown to have various biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage in various cell types, including neurons and cancer cells. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has also been shown to modulate gene expression and cellular signaling pathways, leading to changes in cellular behavior and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene is a potent antioxidant and has been shown to have various biochemical and physiological effects. Its simple synthesis method and low cost make it a popular choice for scientific research. However, 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene. One area of interest is its potential use in neuroprotection and cancer therapy. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has also been investigated for its effects on aging and age-related diseases. Additionally, further research is needed to understand the mechanisms underlying 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene's effects on cellular signaling pathways and gene expression. Finally, the development of new derivatives of 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene may lead to compounds with improved solubility and reduced toxicity.
Métodos De Síntesis
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,3,5-trimethylbenzene with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base. The product is then purified using column chromatography to obtain pure 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene.
Aplicaciones Científicas De Investigación
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress-induced damage. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has also been investigated for its potential use in neuroprotection and cancer therapy. In addition, 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been used in various biological assays to study its effects on cellular signaling pathways and gene expression.
Propiedades
IUPAC Name |
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14-12-15(2)19(16(3)13-14)22-11-7-10-21-18-9-6-5-8-17(18)20-4/h5-6,8-9,12-13H,7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAURSFUOJYGEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[7-hydroxy-2-(4-iodophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5212892.png)
![ethyl 3-(2-methylbenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5212905.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5212912.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B5212926.png)

![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)
![N,N-diethyl-2-(4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5212951.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)

![ethyl N-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]carbonyl}glycinate](/img/structure/B5212978.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)

![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)